molecular formula C13H14O5 B1282524 Ethyl 2-(benzoyloxy)-3-oxobutanoate CAS No. 4620-46-6

Ethyl 2-(benzoyloxy)-3-oxobutanoate

Cat. No.: B1282524
CAS No.: 4620-46-6
M. Wt: 250.25 g/mol
InChI Key: QXJXFGNDWSSQAA-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoyloxy)-3-oxobutanoate (C₁₃H₁₄O₅, MW = 250.25 g/mol) is a β-keto ester derivative characterized by a benzoyloxy group (-OCOC₆H₅) at the 2-position and an ethyl ester moiety. It is primarily utilized as a synthetic building block in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules . While detailed crystallographic or mechanistic studies on this specific compound are absent in the provided evidence, its structural analogs and derivatives have been extensively investigated for their reactivity, physical properties, and biological activities.

Properties

IUPAC Name

(1-ethoxy-1,3-dioxobutan-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXFGNDWSSQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547099
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4620-46-6
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-oxobutanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance the efficiency of the esterification reaction.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(benzoyloxy)-3-oxobutanoate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceutical compounds and agrochemicals due to its ability to undergo reactions such as condensation and acylation.

Table 1: Synthetic Applications

Application AreaDescription
Pharmaceuticals Used as an intermediate for synthesizing drugs, particularly in antibiotic development.
Agrochemicals Acts as a precursor for herbicides and pesticides.
Material Science Involved in the production of polymers and resins through polymerization processes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities, including antibacterial and antifungal effects. Research indicates that modifications to the this compound structure can enhance its efficacy against specific pathogens.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The modifications included varying the benzoyloxy group, which influenced the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

Agricultural Applications

In the agricultural sector, this compound has been explored for its potential as a plant growth regulator. Its application can enhance crop yield by promoting root development and improving nutrient uptake.

Table 2: Agricultural Benefits

BenefitDescription
Root Development Enhances root growth, leading to better nutrient absorption.
Stress Resistance Increases plant resilience against environmental stresses such as drought and salinity.

Environmental Considerations

The synthesis and application of this compound are also being examined from an environmental perspective. Research focuses on developing eco-friendly synthetic routes that minimize waste and reduce toxic byproducts.

Sustainable Synthesis

Recent advancements have led to methods that utilize renewable resources or less hazardous reagents, aligning with green chemistry principles. This approach not only reduces environmental impact but also lowers production costs.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxy)-3-oxobutanoate involves its reactivity as an ester. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the benzoyloxy group. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Benzyl and Substituted Benzyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data/Activity Reference
Ethyl 2-benzyl-3-oxobutanoate (5b) Benzyl C₁₃H₁₆O₃ 220.27 98 ESI-MS: [M + H]⁺ = 221.0
Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate (4b) 4-Fluorobenzyl C₁₃H₁₅FO₃ 238.26 97 ESI-MS: [M + Na]⁺ = 260.9

Key Observations :

  • High yields (>95%) for benzyl derivatives suggest favorable synthetic accessibility under standard conditions .

Hydrazono Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (II) 3-Chlorophenylhydrazono C₁₂H₁₃ClN₂O₃ 268.70 Keto-hydrazo tautomer; planar structure (interplanar angle = 1.49°)
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate 2,6-Dimethylphenylhydrazono C₁₄H₁₈N₂O₃ 262.31 N–H⋯O hydrogen bonding; crystallizes in P21/c space group

Key Observations :

  • Hydrazono derivatives adopt planar configurations, facilitating intermolecular interactions (e.g., hydrogen bonding) that influence crystallization .
  • Chlorine substituents (as in II) may enhance stability through steric and electronic effects.

Amino-Substituted Derivatives

Compound Name Substituent Molecular Formula Yield (%) Key Data/Activity Reference
Ethyl (Z)-2-(amino(furan-2-yl)methylene)-3-oxobutanoate (2h) Furan-2-ylamino C₁₀H₁₁NO₄ 76.4 High yield due to furan’s electron-rich nature
Ethyl (Z)-2-(amino(2,3-dichlorophenyl)methylene)-3-oxobutanoate (2d) 2,3-Dichlorophenylamino C₁₃H₁₂Cl₂N₂O₃ 40.7 Lower yield due to steric hindrance from Cl substituents

Key Observations :

  • Electron-donating groups (e.g., furan in 2h) improve reaction efficiency, while bulky substituents (e.g., dichlorophenyl in 2d) reduce yields .

Coumarin and Bioactive Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
SS-16 (Ethyl 2-[(3,4-dihydroxyphenyl)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate) Coumarin-dihydroxyphenyl C₂₃H₂₀O₈ 424.40 Moderate cytotoxicity (weaker than melphalan)
SS-21 (Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate) Coumarin-nitrophenyl C₂₂H₁₇NO₈ 423.38 Lower cytotoxicity than SS-16

Key Observations :

  • SS-16’s dihydroxyphenyl group likely enhances redox activity, contributing to its superior cytotoxicity over SS-21’s nitro-substituted analog .

Phenoxy and Cyanophenoxy Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data Reference
Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate 4-Chlorophenoxy C₁₂H₁₃ClO₄ 256.69 Commercial availability; CAS 10263-19-1
Ethyl 2-(3-chloro-5-cyanophenoxy)-3-oxobutanoate 3-Chloro-5-cyanophenoxy C₁₃H₁₂ClNO₄ 281.70 Synthetic route optimized via LookChem protocols

Key Observations :

  • Cyanophenoxy derivatives (e.g., C₁₃H₁₂ClNO₄) are prioritized for drug discovery due to their balanced lipophilicity and metabolic stability .

Structural and Functional Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity at the β-keto position, favoring nucleophilic attacks in synthetic applications .
  • Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in ) reduce reaction yields but improve crystallinity via van der Waals interactions.
  • Biological Relevance : Coumarin hybrids (SS-16, SS-21) demonstrate that fused aromatic systems enhance bioactivity, though potency remains lower than standard chemotherapeutic agents .

Biological Activity

Ethyl 2-(benzoyloxy)-3-oxobutanoate, a compound of interest in medicinal chemistry, has been the subject of various studies aimed at understanding its biological activity and potential therapeutic applications. This article reviews the current knowledge regarding the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds due to the presence of the benzoyloxy group enhances its interaction with protein targets, potentially influencing metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation: The structural features allow for potential modulation of receptor activities, particularly those related to inflammation and pain pathways.

Antimicrobial Properties

Recent research has indicated that derivatives of oxobutanoates, including this compound, exhibit antimicrobial activity. A study highlighted that certain oxobutanoate derivatives demonstrated significant cytotoxicity against various bacterial strains, suggesting potential use as antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on similar compounds indicated that they could inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Case Studies

  • Study on Antibacterial Activity:
    • A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at higher concentrations, indicating its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxic Effects on Cancer Cells:
    • Research focusing on the cytotoxic effects of oxobutanoate derivatives revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting it may serve as a lead compound for further anticancer drug development.

Data Tables

Property/ActivityValue/Description
Molecular FormulaC12H12O4C_{12}H_{12}O_4
Molecular Weight220.22 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity (IC50)Micromolar range in various cancer cell lines
Mechanisms of ActionEnzyme inhibition, receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(benzoyloxy)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(benzoyloxy)-3-oxobutanoate

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